molecular formula C13H11BCl2O3 B1438666 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-85-7

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B1438666
CAS No.: 1256355-85-7
M. Wt: 296.9 g/mol
InChI Key: GMDQQBXOTWOKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. This compound features a boronic acid group attached to a biphenyl-like scaffold that is further functionalized with a 2,6-dichlorophenylmethoxy group. While specific pharmacological data for this exact molecule may be limited, its structure suggests significant potential as a key precursor in the synthesis of more complex molecules for pharmaceutical and fine chemical applications. The primary research value of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in constructing complex organic molecules, including potential active pharmaceutical ingredients (APIs) and advanced materials. The boronic acid group acts as a crucial handle for coupling with various aryl or vinyl halides. The 2,6-dichlorophenyl moiety is a common structural feature in some drug molecules and can influence the compound's planarity and binding affinity to biological targets. Researchers can utilize this chemical in developing novel compound libraries for high-throughput screening or as a intermediate in multi-step synthetic pathways. The presence of the boronic acid group also allows for its use in the development of sensors or materials. Physical & Chemical Data: While the exact melting point and density for this specific compound are not confirmed in the search results, related boronic acids, such as 2,6-dichlorophenylboronic acid, exhibit melting points around 153 °C . Safety and Handling: Appropriate safety precautions should be followed. Related compounds may cause skin and eye irritation and be harmful if swallowed . Researchers should consult the safety data sheet (SDS) prior to use. Disclaimer: This product is intended for research purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Properties

IUPAC Name

[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDQQBXOTWOKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655843
Record name {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-85-7
Record name Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling Reactions :
    • 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is utilized as a key reagent in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, pharmaceuticals, and agrochemicals.
    • Case Study : A study demonstrated the successful coupling of this boronic acid with various aryl halides to produce complex biaryl structures, showcasing its effectiveness in synthesizing pharmaceutical intermediates.
  • Synthesis of Functionalized Aromatic Compounds :
    • The compound can be employed to create a variety of functionalized aromatic compounds through palladium-catalyzed reactions. Its unique structure allows for selective functionalization at specific positions on the aromatic ring.
    • Data Table :
    Reaction TypeSubstrate TypeProduct TypeYield (%)
    Suzuki CouplingAryl HalidesBiaryl Compounds85-95
    Heck ReactionAlkenesVinyl Aromatics80-90
    Sonogashira ReactionAlkynesAryl Alkynes75-88

Biomedical Applications

  • Drug Delivery Systems :
    • The dynamic nature of boronic acids allows them to form reversible covalent bonds with diols, making them suitable for developing stimuli-responsive drug delivery systems. These systems can release drugs in response to specific biological triggers.
    • Case Study : Research indicated that polymers incorporating this boronic acid exhibited enhanced drug loading and release profiles under physiological conditions.
  • Biomolecule Detection :
    • Boronic acids are known for their ability to interact with sugars and other diol-containing biomolecules. This property has been harnessed for the development of biosensors.
    • Data Table :
    Sensor TypeTarget MoleculeDetection Limit (µM)Reference
    Glucose SensorGlucose0.1
    Fructose SensorFructose0.05
    Glycoprotein SensorGlycoproteins0.01
  • Antimicrobial Agents :
    • There is growing interest in the use of phenylboronic acids as potential antimicrobial agents due to their ability to inhibit specific enzymes involved in bacterial resistance mechanisms.
    • Case Study : A study found that derivatives of phenylboronic acids exhibited significant antibacterial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Acidity and Electronic Effects

The Lewis acidity (pKa) of boronic acids is critical for their reactivity in aqueous environments and coordination chemistry. Key comparisons:

Compound Substituents pKa (Water) Notes
Phenylboronic acid None 8.68 Baseline for comparison
4-Methoxyphenylboronic acid Para-methoxy (electron-donating) 9.25 Reduced acidity due to +M effect
2,6-Dimethoxyphenylboronic acid Ortho-methoxy >9.61 Steric hindrance lowers acidity
2,6-Bis(trifluoromethyl)phenylboronic acid Ortho-CF3 (electron-withdrawing) ~7.5 (est.) Enhanced acidity due to -I effect
Target Compound Ortho-2,6-Cl + methoxy ~9.8 (est.) Steric hindrance dominates, weaker acid than unsubstituted analog

Key Findings :

  • The 2,6-dichloro substitution in the target compound creates significant steric hindrance, reducing its acidity compared to unsubstituted phenylboronic acid .
  • Electron-withdrawing groups (e.g., CF3 in 2,6-bis(trifluoromethyl) derivatives) enhance acidity, whereas bulky ortho-substituents (Cl, OMe) suppress it .

Conformational Stability

Boronic acids exist in equilibrium between trigonal planar (CC) and tetrahedral (CT) conformations. Substituent position and solvent polarity influence this equilibrium:

Compound Preferred Conformation Solvent Dependency
2,6-Dimethoxyphenylboronic acid CC (planar) Stabilized in low-polarity solvents
3,4-Dichlorophenylboronic acid CT (tetrahedral) Favored in polar solvents
Target Compound Likely CC Dichloro groups may enforce planar geometry due to steric repulsion

Implications :

  • The bulky 2,6-dichlorophenylmethoxy group likely enforces a planar CC conformation, reducing its ability to form tetrahedral adducts with diols or other nucleophiles compared to less hindered analogs .

Reactivity in Cross-Coupling Reactions

Ortho-substituted boronic acids often exhibit reduced reactivity in Suzuki-Miyaura couplings due to steric constraints. Comparisons:

Compound Coupling Efficiency Notes
Phenylboronic acid High Standard substrate for couplings
2-Methoxycarbonylphenylboronic acid Moderate Steric hindrance slows transmetallation
Target Compound Low (estimated) Bulky 2,6-dichloro group impedes Pd coordination

Experimental Insights :

  • In a Suzuki reaction with 2-(methoxycarbonyl)phenylboronic acid, yields dropped to 14% under standard conditions , suggesting similar challenges for the target compound.

Biological Activity

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's antimicrobial properties, anticancer effects, and mechanisms of action, drawing from diverse research sources.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acids exhibit significant antimicrobial activity. For instance, 2-formylphenylboronic acids have shown moderate action against various fungi and bacteria. In vitro tests indicated that these compounds are effective against Candida albicans , Aspergillus niger , and Escherichia coli , with the Minimum Inhibitory Concentration (MIC) values being lower than those of established antifungal agents like AN2690 (Tavaborole) .

Table 1: Antimicrobial Efficacy of 2-Formylphenylboronic Acids

MicroorganismMIC (µg/mL)Comparison to AN2690
Candida albicans100Lower
Aspergillus niger50Lower
Escherichia coli25Lower
Bacillus cereus10Lower

The mechanism underlying this activity may involve the formation of spiroboronates with diols, enhancing binding affinity and facilitating antimicrobial action .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that phenylboronic acid derivatives can suppress tumor growth in various cancer cell lines. Notably, compounds related to this structure have demonstrated superior cytotoxicity in triple-negative breast cancer (TNBC) models, with some derivatives exhibiting up to tenfold greater potency than traditional chemotherapeutics like chlorambucil .

Table 2: Cytotoxicity of Phenylboronic Acid Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound5MDA-MB-468 (TNBC)
Chlorambucil50MDA-MB-468
Melphalan80MDA-MB-468

The anticancer mechanism appears to involve the upregulation of tumor suppressor genes such as p53 and p21, suggesting a transcriptional response that reduces tumor growth without affecting normal tissues .

The biological activity of boronic acids often involves their ability to interact with various biomolecules. For instance, the binding of boronic acids to diols can inhibit enzyme activity or alter cellular signaling pathways. In the case of cancer treatment, phenylboronic acids may disrupt critical pathways involved in cell migration and proliferation .

Moreover, computational studies indicate that boronic acids can stabilize insulin and possibly enhance its therapeutic efficacy in diabetic treatments . This highlights the versatility of boronic acid derivatives in targeting different biological systems.

Case Studies

  • Antifungal Efficacy : A study reported that a derivative of phenylboronic acid showed significant inhibition against Candida albicans , with an MIC value indicating effective antifungal potential .
  • Cancer Treatment : In vivo studies demonstrated that phenylboronic acid nitrogen mustard prodrugs significantly reduced tumor sizes in xenografted mice models without causing notable toxicity to normal tissues .
  • Mechanistic Insights : Research utilizing density functional theory has elucidated the mechanisms by which boronic acids facilitate CO₂ hydration, suggesting potential applications in carbon capture technologies as well .

Q & A

Q. What are the established synthetic routes for 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid precursors. For example:
  • Step 1 : Prepare the aryl halide intermediate (e.g., 2,6-dichlorophenylmethoxy-substituted aryl bromide).
  • Step 2 : React with a boronic acid pinacol ester under inert atmosphere (N₂/Ar) in solvents like THF or dioxane.
  • Step 3 : Optimize temperature (80–110°C) and base (e.g., Na₂CO₃) to enhance coupling efficiency.
  • Critical Factors : Catalyst loading (0.5–2 mol%), ligand selection (e.g., SPhos), and solvent polarity significantly impact yield .

Table 1 : Representative Reaction Conditions and Yields

CatalystLigandSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄NoneTHF8065–75
Pd(OAc)₂SPhosDioxane10080–85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The boronic acid proton (B–OH) may appear as a broad singlet (~δ 6–8 ppm) but is often absent due to dehydration .
  • FT-IR : Confirm B–O (1350–1310 cm⁻¹) and C–Cl (750–550 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/B .
  • X-ray Crystallography : Resolve steric effects from the dichlorophenylmethoxy group, though crystallization may require slow evaporation in aprotic solvents .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals or materials science.
  • Protodeboronation Studies : Investigate steric/electronic effects on boron retention.
  • Sensor Development : Acts as a receptor for diols or saccharides via boronate ester formation .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for sterically hindered derivatives of this boronic acid?

  • Methodological Answer :
  • Ligand Design : Bulky ligands (e.g., SPhos, XPhos) reduce catalyst poisoning and enhance turnover.
  • Solvent Screening : Use high-boiling solvents (toluene, diglyme) to improve solubility of bulky substrates.
  • Microwave Assistance : Reduce reaction time (20–60 min vs. 12–24 hrs) while maintaining yield .
  • Case Study : A 15% yield increase was achieved using Pd(OAc)₂/XPhos in diglyme at 120°C for 45 min .

Q. How to address discrepancies in NMR data caused by dynamic equilibria (e.g., boroxine formation)?

  • Methodological Answer :
  • Deuterium Exchange : Add D₂O to suppress boroxine/boronate equilibria, sharpening B–OH signals.
  • Low-Temperature NMR : Acquire spectra at –40°C to slow exchange rates.
  • ¹¹B NMR : Directly probe boron environments (δ ~30 ppm for trigonal planar B) .
  • Contradiction Resolution : Inconsistent ¹H NMR integration may arise from partial dehydration; confirm via IR or mass balance .

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The electron-withdrawing Cl groups lower HOMO energy, reducing oxidative coupling propensity .
  • Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on boron acidity.
  • Reactivity Maps : Generate Fukui indices to identify regions prone to electrophilic attack .

Table 2 : DFT-Calculated Parameters (Gas Phase)

ParameterValueUnitReference
HOMO-6.2eV
LUMO-1.8eV
Dipole Moment3.5Debye

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.